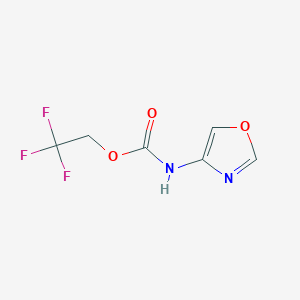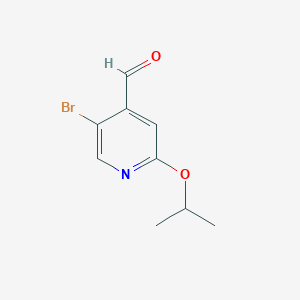
5-Bromo-2-isopropoxyisonicotinaldehyde
Overview
Description
5-Bromo-2-isopropoxyisonicotinaldehyde is a chemical compound belonging to the family of isonicotinaldehyde derivatives . It has a molecular formula of C9H10BrNO2 and a molecular weight of 244.09 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-isopropoxyisonicotinaldehyde is 1S/C9H10BrNO2/c1-6(2)13-9-3-7(5-12)8(10)4-11-9/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
5-Bromo-2-isopropoxyisonicotinaldehyde is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : “5-Bromo-2-isopropoxyisonicotinaldehyde” has been used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives, which have been evaluated as potential inhibitors of the α-glucosidase enzyme . This enzyme is a target for antidiabetic drugs as it breaks down complex carbohydrates into glucose.
- Methods of Application or Experimental Procedures : The compound was used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives. These derivatives were then evaluated for their in vitro α-glucosidase inhibitory activities .
- Results or Outcomes : Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50=12.4–103.2 μM. Inhibitory results were compared with the standard drug acarbose (IC50=38.25±0.12 μM). Compounds 1 (IC50=37.82±0.08 μM), 9 (IC50=37.76±0.05 μM), 12 (IC50=24.96±0.09 μM), 16 (IC50=21.15±0.08 μM) and 17 (IC50=8.34±0.02 μM) showed excellent inhibition as compared to standard drug acarbose (IC50=38.25±0.12 μM). Especially, 17 (IC50=8.34±0.02 μM) was found to be five-fold more active than the standard .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-propan-2-yloxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(2)13-9-3-7(5-12)8(10)4-11-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXBYQZTUQBDLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C(=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isopropoxyisonicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



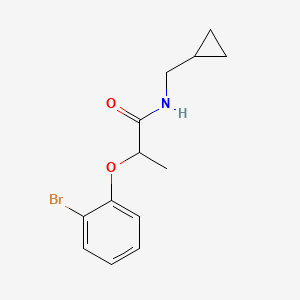
![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride](/img/structure/B1377846.png)
![Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1377847.png)
![tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1377848.png)
![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1377851.png)
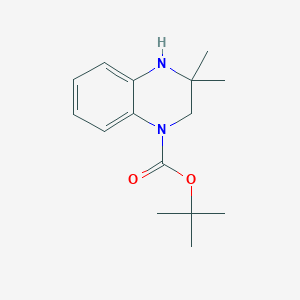
![[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1377853.png)
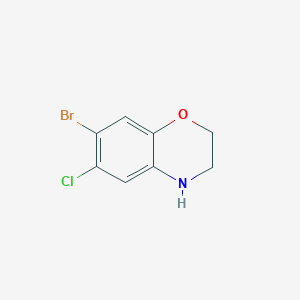
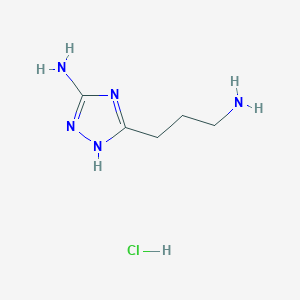
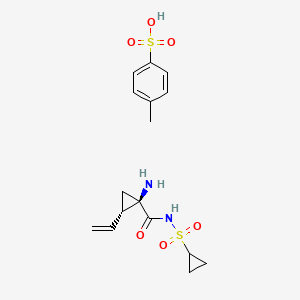
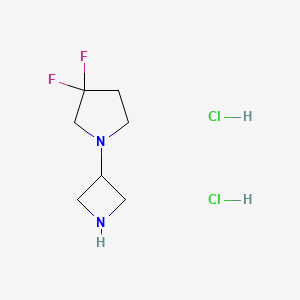
![4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1377863.png)
![2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid](/img/structure/B1377864.png)
